Synthesis and Structural Analysis of Grazoprevir: A Technical Guide
Synthesis and Structural Analysis of Grazoprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural analysis of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.
Synthesis of Grazoprevir
An efficient synthesis of Grazoprevir has been developed, commencing from four readily accessible building blocks. The overall process achieves a remarkable 51% yield and a purity exceeding 99.9%.[1][2] The synthetic strategy hinges on key transformations, including an SNAr displacement to form the ether linkage, amide bond formations, a Sonogashira coupling to construct the macrocyclic precursor, and a final macrolactamization to furnish the 18-membered ring system.[1][3]
Key Synthetic Steps
The synthesis of Grazoprevir can be broadly categorized into the following key stages:
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Formation of the Quinoxaline-Proline Ether Linkage: The synthesis initiates with the nucleophilic aromatic substitution (SNAr) reaction between a chloroquinoxaline derivative and N-Boc-hydroxyproline ester to establish the crucial ether bond.[3]
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Amide Couplings: Subsequent amide bond formations are employed to introduce the other key building blocks.
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Sonogashira Coupling: A palladium-copper catalyzed Sonogashira coupling reaction is utilized to connect the alkyne-containing fragment with the quinoxaline core, setting the stage for macrocyclization.[1]
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Macrolactamization: The final key step involves an intramolecular amide bond formation to close the 18-membered macrocycle, yielding Grazoprevir.[3]
Experimental Protocols
Detailed experimental procedures for the synthesis of Grazoprevir are often found in the supporting information of peer-reviewed publications. The following is a summarized protocol based on available literature.
General Procedure:
The synthesis begins with the coupling of the four main building blocks. The ether linkage between the hydroxyproline moiety and the quinoxaline core is established via an SNAr displacement. This is followed by a series of amide couplings to append the remaining fragments. The macrocyclic ring is constructed using a Sonogashira coupling to introduce an alkyne, followed by a macrolactamization step. The final product is purified by chromatography to achieve high purity. For specific reaction conditions, including stoichiometries, solvents, temperatures, and reaction times, it is recommended to consult the supporting information of the primary literature.[2]
Synthetic Pathway Diagram
Caption: Synthetic pathway of Grazoprevir.
Structural Analysis of Grazoprevir
The structural elucidation and analysis of Grazoprevir have been conducted using a combination of crystallographic, spectroscopic, and chromatographic techniques. These methods confirm the molecular structure and provide insights into its conformation and interactions with its biological target.
X-ray Crystallography
The three-dimensional structure of Grazoprevir in complex with the HCV NS3/4A protease has been determined by X-ray crystallography. The crystal structure reveals the binding mode of Grazoprevir within the active site of the enzyme, providing a molecular basis for its potent inhibitory activity.
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| 3SUD | 1.96 | 0.184 | 0.237 |
Data obtained from the RCSB Protein Data Bank.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies are essential for the structural confirmation of Grazoprevir in solution. While specific peak assignments for Grazoprevir are not readily available in a consolidated public source, they can be determined through a combination of 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Grazoprevir. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways useful for structural elucidation and metabolite identification.
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-QTOF-MS/MS | Positive | [M+H]+ | Further fragmentation data can be obtained from specialized studies.[5] |
Chromatographic Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been developed and validated for the quantification of Grazoprevir in bulk drug and pharmaceutical formulations. These methods are crucial for quality control and stability testing.
| Parameter | Value | Reference |
| Retention Time (min) | 2.100 | [4] |
| Limit of Detection (LOD) (µg/ml) | 0.53 | [6] |
| Limit of Quantification (LOQ) (µg/ml) | 1.633 | [6] |
| % Recovery | 99.34% | [4] |
Structural Analysis Workflow
References
- 1. pnas.org [pnas.org]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]
- 4. rcsb.org [rcsb.org]
- 5. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
